Succinimido 1-naphthylcarbamate
Description
Structure
3D Structure
Properties
CAS No. |
103835-64-9 |
|---|---|
Molecular Formula |
C15H12N2O4 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C15H12N2O4/c18-13-8-9-14(19)17(13)21-15(20)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,16,20) |
InChI Key |
WUUHPLDANVYRMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Strategies for Succinimido 1 Naphthylcarbamate and Analogues
Established Synthetic Pathways for Activated Naphthylcarbamates
The preparation of activated naphthylcarbamates, such as succinimido 1-naphthylcarbamate, is achieved through well-established synthetic routes. These methods often involve the reaction of a highly reactive carbonyl donor with a naphthylamine or the use of a pre-activated naphthyl isocyanate.
Routes via Disuccinimido Carbonate and Naphthyl Amine Intermediates
A prominent method for the synthesis of succinimido carbamates involves the use of N,N'-Disuccinimidyl carbonate (DSC). nih.gov DSC is a versatile reagent that serves as a source of an activated carbonyl group. sigmaaldrich.com The reaction proceeds by the initial formation of a mixed succinimide (B58015) carbonate intermediate through the reaction of an alcohol with DSC. nih.gov This intermediate can then react with an amine, such as 1-naphthylamine (B1663977), to yield the corresponding carbamate (B1207046). nih.gov The use of DSC is advantageous due to its stability and the mild reaction conditions required. nih.gov
The general scheme for this synthesis can be represented as follows:
Activation of Carbonyl Source: N,N'-Disuccinimidyl carbonate (DSC) acts as the activated carbonyl source.
Reaction with Naphthylamine: DSC reacts with 1-naphthylamine in the presence of a base, typically in an aprotic solvent like acetonitrile (B52724). This leads to the formation of this compound and N-hydroxysuccinimide as a byproduct.
This method provides an efficient route to the desired product, leveraging the high reactivity of DSC towards nucleophilic attack by the amine.
Carbamoylation Reactions Utilizing 1-Naphthyl Isocyanate
An alternative and widely used strategy for the synthesis of carbamates is the reaction of an isocyanate with an alcohol or amine. acs.org In the context of this compound, this would involve the reaction of 1-naphthyl isocyanate with N-hydroxysuccinimide. nih.govsigmaaldrich.com Isocyanates are highly reactive electrophiles and readily undergo addition reactions with nucleophiles. acs.org
The reaction can be outlined as:
Formation of Isocyanate: 1-Naphthyl isocyanate is used as the key intermediate.
Reaction with N-Hydroxysuccinimide: 1-Naphthyl isocyanate reacts with N-hydroxysuccinimide (NHS) in a suitable solvent. wikipedia.org The lone pair of electrons on the hydroxyl group of NHS attacks the electrophilic carbon of the isocyanate, leading to the formation of the this compound.
This method is often favored for its directness and high efficiency, as isocyanates are potent carbamoylating agents.
Methodological Advancements in N-Hydroxysuccinimide Ester Formation
N-Hydroxysuccinimide (NHS) esters are crucial intermediates in bioconjugation and peptide synthesis due to their reactivity towards primary amines. thieme-connect.denih.gov Traditionally, the formation of NHS esters involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). chemicalbook.com However, concerns over allergens and purification challenges associated with urea (B33335) byproducts have driven the development of alternative methods. researchgate.net
Recent advancements focus on cleaner and more efficient activation methods. One such advancement is the use of N,N'-disuccinimidyl carbonate (DSC) as an activating agent, which avoids the formation of urea byproducts. researchgate.net Other modern coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which offer high coupling efficiency. researchgate.net Furthermore, gas-phase reactions of carboxylates with NHS esters have been explored, demonstrating the intrinsic reactivity of the carboxylate group in the absence of solvent effects. nih.gov These methodological improvements aim to enhance reaction yields, simplify purification processes, and broaden the scope of substrates that can be efficiently converted to their NHS-ester form. nih.govnih.govchemicalbook.com
Optimization of Reaction Conditions for Enhanced Synthetic Yield and Selectivity
Optimizing reaction conditions is paramount for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that are often fine-tuned include the choice of catalyst, reagent stoichiometry, solvent, and temperature.
Catalytic Systems and Reagent Stoichiometry
The choice of catalyst can significantly influence the rate and outcome of carbamate synthesis. For instance, zinc-based catalysts have been employed for the synthesis of carbamates from carbamoyl (B1232498) chlorides and alcohols. researchgate.net In the context of reactions involving isocyanates, Lewis acids can be used to enhance the electrophilicity of the isocyanate carbon. The stoichiometry of the reagents is also critical. An excess of one reagent may be used to drive the reaction to completion, but this can also lead to the formation of byproducts. acs.orgnih.gov For example, in the synthesis of carbamates from amines, carbon dioxide, and halides, the amount of the base and the halide must be carefully controlled to maximize conversion and minimize side reactions. acs.orgnih.gov
| Catalyst/Reagent | Substrates | Key Finding | Reference |
|---|---|---|---|
| Zinc Chloride | Carbamoyl chlorides and alcohols | Catalyzes the formation of carbamates. researchgate.net | researchgate.net |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Amines, CO2, Alkyl Halides | Optimal DBU amount is crucial for high conversion. nih.gov | acs.orgnih.gov |
| Cesium Carbonate/TBAI | Amines, CO2, Halides | Enables efficient synthesis with short reaction times. organic-chemistry.org | organic-chemistry.org |
| [Co2(CO)8] | β-propiolactone | Acts as a suitable catalyst precursor for carbonylation. acs.org | acs.org |
| Pb-Ni Composite Oxides | Furfurylamine, Dimethyl Carbonate | Efficient for methoxycarbonylation to form carbamates. rsc.org | rsc.org |
Solvent Effects and Temperature Control
The choice of solvent can have a profound impact on reaction rates and selectivity. Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) are often used for these types of reactions as they can solvate the ionic intermediates and reactants effectively. nih.govreddit.com For instance, the formation of mixed carbonates using DSC proceeds rapidly and smoothly in acetonitrile. nih.gov In some cases, the absence of a polar solvent can enhance the nucleophilicity of certain groups, as observed in gas-phase reactions. nih.gov
Temperature is another critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts or decomposition of the product. acs.org Therefore, careful control of the reaction temperature is necessary to achieve the optimal balance between reaction speed and selectivity. For example, in the carbonylation of β-propiolactone, a higher temperature initially increases the yield of succinic anhydride, but prolonged reaction at elevated temperatures leads to decreased selectivity. acs.org
| Parameter | Reaction | Observation | Reference |
|---|---|---|---|
| Solvent (Acetonitrile) | Formation of mixed carbonate with DSC | Rapid and smooth reaction. nih.gov | nih.gov |
| Solvent (DMF) | Coupling of a free amino acid with an NHS ester | Considered as a suitable solvent. reddit.com | reddit.com |
| Temperature | Carbonylation of β-propiolactone | Higher temperature increases initial activity but can decrease overall yield and selectivity over time. acs.org | acs.org |
| Temperature | Synthesis of fructose (B13574) fatty acid esters | Found to be a highly significant parameter affecting the synthesis. |
Divergent Synthesis Approaches for this compound Derivatives
Divergent synthesis represents a powerful strategy for generating libraries of structurally related compounds from a common intermediate. This approach is particularly valuable for creating derivatives of this compound, enabling the exploration of structure-activity relationships. The core of this strategy revolves around the highly reactive 1-naphthyl isocyanate intermediate, which can be coupled with a variety of nucleophiles to yield a diverse array of carbamate products.
The general pathway begins with the synthesis of 1-naphthyl isocyanate. This key precursor is typically prepared from 1-naphthylamine through methods such as phosgenation or by using phosgene-free reagents. Once formed, the isocyanate group (-N=C=O) serves as a highly electrophilic handle for subsequent reactions. The reactivity of the isocyanate is influenced by the electronic nature of its substituents; electron-withdrawing groups enhance its electrophilicity and reactivity. nih.gov
The divergent step involves the reaction of 1-naphthyl isocyanate with a library of different nucleophiles. To generate this compound derivatives, this library would consist of various substituted N-hydroxysuccinimide analogues. The nucleophilic attack by the hydroxyl group of the N-hydroxysuccinimide derivative on the electrophilic carbon of the isocyanate leads to the formation of the desired carbamate linkage.
This strategy allows for the systematic modification of the succinimide portion of the molecule. By introducing various substituents onto the succinimide ring, a wide range of derivatives can be synthesized. This method is analogous to multicomponent reactions where isocyanates are used as versatile building blocks to create diverse molecular scaffolds. nih.gov
A representative scheme for the divergent synthesis of this compound derivatives is shown below. A common intermediate, 1-naphthyl isocyanate, is treated with a variety of substituted N-hydroxysuccinimide molecules (where R represents different substituents) to produce a library of final products.
General Reaction Scheme:

This scheme illustrates the divergent synthesis approach where a single common intermediate, 1-naphthyl isocyanate, reacts with a library of substituted N-hydroxysuccinimide nucleophiles (R¹, R²) to generate a diverse set of this compound derivatives.
The table below details a representative set of reactants and their corresponding products in this divergent synthesis approach.
This diversity-oriented synthesis approach is not limited to just substituted N-hydroxysuccinimides. Other cyclic hydroxylamines or compounds with similar reactive hydroxyl groups can also be employed to further expand the library of potential derivatives. The robustness of this method lies in the reliable and high-yielding nature of the isocyanate-alcohol coupling reaction to form carbamates.
Reaction Mechanisms and Mechanistic Studies of Succinimido 1 Naphthylcarbamate
Fundamental Reactivity Patterns of Succinimido Carbamate (B1207046) Linkages
The reactivity of succinimido 1-naphthylcarbamate is primarily governed by the chemistry of its activated carbamate group. This functional group is an "amide-ester" hybrid, making it more electrophilic than a standard amide and sufficiently reactive toward nucleophiles. nih.gov The N-hydroxysuccinimide (NHS) portion is an excellent leaving group, which facilitates reactions.
The primary reaction pathway for this compound is nucleophilic acyl substitution. masterorganicchemistry.com This is a two-step mechanism known as an addition-elimination mechanism. masterorganicchemistry.comkhanacademy.org
Nucleophilic Attack: The reaction initiates with the attack of a nucleophile, typically an amine, on the electrophilic carbonyl carbon of the carbamate. This breaks the carbon-oxygen pi bond, and the electrons are pushed onto the carbonyl oxygen. khanacademy.orgyoutube.com
Formation of a Tetrahedral Intermediate: This addition step results in the formation of an unstable, transient tetrahedral intermediate. vanderbilt.eduvaia.com In this intermediate, the carbonyl carbon is bonded to the original naphthylamino group, the oxygen of the succinimide (B58015) ester, the carbonyl oxygen (now an oxyanion), and the incoming nucleophile. khanacademy.org
Elimination of the Leaving Group: The tetrahedral intermediate is short-lived and collapses. The carbon-oxygen double bond of the carbonyl group is reformed. This is accompanied by the expulsion of the most stable leaving group, which in this case is N-hydroxysuccinimide (NHS). masterorganicchemistry.comkhanacademy.org NHS is a weak base, making it an excellent leaving group and driving the reaction forward.
The derivatization of amines with this compound is generally a rapid and thermodynamically favorable process.
Kinetics: The rate of the reaction is influenced by several factors. The nucleophilicity of the attacking amine is a primary determinant; primary amines generally react faster than secondary amines due to less steric hindrance. The reaction is typically carried out under basic conditions, as this deprotonates the amine, increasing its nucleophilicity. The reaction of N-succinimidyl carbamate (NSC) peptides with model proteins has been shown to be efficient, occurring within minutes. nih.gov
Thermodynamics: The reaction is driven by the formation of a very stable urea (B33335) linkage and the release of the stable N-hydroxysuccinimide leaving group. The equilibrium of the reaction heavily favors the products because the leaving group (NHS) is a much weaker base than the attacking amine nucleophile. masterorganicchemistry.com This significant difference in basicity makes the reverse reaction highly unfavorable, effectively rendering the derivatization irreversible under normal conditions.
Formation of Urea Derivatives: Scope and Limitations with Various Amine Substrates
This compound is a versatile reagent for the synthesis of unsymmetrical ureas from a range of amine substrates.
The reagent reacts readily with both primary and secondary amines to yield the corresponding urea derivatives. nih.govyoutube.comyoutube.com
Primary Amines: The reaction with primary amines (R-NH₂) proceeds smoothly via the nucleophilic acyl substitution mechanism described above to form N,N'-disubstituted ureas. The reaction is generally clean and high-yielding. youtube.com
Secondary Amines: Secondary amines (R₂-NH) also react to form trisubstituted ureas. youtube.com However, the reaction rate may be slower compared to primary amines due to increased steric bulk around the nitrogen atom, which can hinder its approach to the carbamate's carbonyl carbon.
A key factor influencing the reaction pathway is the substitution on the carbamate's own nitrogen. While this compound itself reacts to form ureas, studies on other N-substituted O-succinimidyl carbamates have shown that the nature of the N-substituent can alter the product outcome. For instance, N,N-dialkyl-O-succinimidyl carbamates can react with amines to produce N-(O-carbamoyl)-succinmonoamides instead of ureas. researchgate.net
Table 1: Reactivity of this compound with Amines
| Amine Type | Substrate Example | Product | General Observations |
| Primary Alkyl Amine | Ethylamine | N-Ethyl-N'-(1-naphthyl)urea | Fast and efficient reaction. |
| Secondary Alkyl Amine | Diethylamine | N,N-Diethyl-N'-(1-naphthyl)urea | Reaction is generally successful but may be slower due to steric hindrance. |
This compound and analogous reagents are effective for the chemical modification of amino acids and peptides. nih.gov The reaction targets the primary amino group of the N-terminus or the side chain of lysine (B10760008) residues.
This derivatization is valuable for several applications:
Protein Conjugation: Unprotected peptides containing a lysine residue can be converted into N-succinimidyl carbamate (NSC) derivatives, which can then be efficiently ligated to proteins to form peptide-protein conjugates. nih.gov These conjugates are useful tools for studying biological mechanisms, such as protein trafficking. nih.gov
Amino Acid Analysis: Reagents that are structurally similar to this compound, such as 1-naphthylisocyanate, are used as pre-column derivatization agents for the analysis of amino acids by High-Performance Liquid Chromatography (HPLC). nih.gov The resulting naphthylcarbamoyl amino acids are stable and often highly fluorescent or UV-active, allowing for sensitive detection. nih.gov Other similar reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate are also widely used for this purpose. springernature.comscilit.com
The reaction is highly selective for amino groups over other potentially nucleophilic side chains (like hydroxyl or thiol groups) under controlled pH conditions, typically around pH 8. nih.gov
Stereochemical Control and Regioselectivity in Carbamate Transformations
When reacting with complex molecules like peptides or other chiral amines, the stereochemical and regiochemical outcomes of the reaction with this compound are important considerations.
Stereochemistry: The reaction involves a nucleophilic attack on the achiral carbonyl carbon of the carbamate. If the reacting amine is part of a chiral molecule (e.g., an amino acid), the existing stereocenter is not part of the bond-forming or bond-breaking steps. Therefore, the reaction proceeds with retention of the original stereochemistry of the amine substrate. No racemization or inversion at the chiral centers of the amino acid or peptide is expected.
Regioselectivity: In molecules with multiple amine groups, such as a peptide containing an N-terminal amine and the epsilon-amino group of a lysine residue, the reaction will preferentially occur at the most nucleophilic site. The relative nucleophilicity is influenced by the local chemical environment and, most significantly, by the pKa of the amine. Generally, the α-amino group of a peptide's N-terminus is less basic (lower pKa) than the ε-amino group of a lysine side chain. Under slightly basic reaction conditions (pH ~8-9), the lysine side chain is more readily deprotonated and thus more nucleophilic, making it the primary site of derivatization. This allows for regioselective modification of lysine residues within a peptide sequence.
Stability and Degradation Pathways of this compound in Aqueous-Organic Media
The stability of this compound, a type of N-hydroxysuccinimide (NHS) activated carbamate, in aqueous-organic media is a critical factor for its application in bioconjugation and other chemical syntheses. The primary degradation pathway for this class of compounds is hydrolysis, which cleaves the ester linkage and renders the compound inactive for its intended coupling reactions. nih.govresearchgate.net The rate of hydrolysis is significantly influenced by the pH of the solution, the composition of the organic solvent, and the presence of any catalysts. researchgate.net
In aqueous solutions, the hydrolysis of NHS esters is a well-documented phenomenon that competes with the desired aminolysis reaction. nih.govnih.gov The process is catalyzed by base, with the rate of hydrolysis increasing significantly at higher pH values. nih.gov For instance, studies on similar NHS esters have shown that the half-life can range from minutes in alkaline conditions to several hours at neutral or slightly acidic pH. researchgate.net The degradation of this compound in an aqueous environment proceeds through the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the succinimidyl ester. This leads to the formation of N-hydroxysuccinimide and a transient 1-naphthylcarbamic acid intermediate, which readily decarboxylates to yield 1-naphthylamine (B1663977) and carbon dioxide.
The presence of an organic co-solvent in the media can modulate the stability of this compound. nih.gov Aprotic organic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often used to dissolve the typically water-insoluble NHS esters before their addition to an aqueous reaction mixture. While these solvents can enhance the solubility of the reagent, they can also influence the rate of hydrolysis. The specific effect depends on the nature of the solvent and its proportion in the mixture. In some cases, organic solvents can slow down the hydrolysis by reducing the effective concentration and activity of water.
The stability of various carbamate derivatives has been studied under different conditions, revealing that the structure of the carbamate itself plays a role in its hydrolytic stability. For example, N,N-disubstituted carbamates have been found to be more stable in both buffer and plasma solutions compared to their monosubstituted counterparts. researchgate.net While this compound is an N-substituted carbamate, the electronic properties of the naphthyl group can also influence its stability.
A general scheme for the degradation of this compound in aqueous-organic media is presented below:
Table 1: Degradation Products of this compound in Aqueous Media
| Reactant | Conditions | Major Degradation Products |
| This compound | Aqueous buffer (neutral to alkaline pH) | 1-Naphthylamine, N-Hydroxysuccinimide, Carbon Dioxide |
This table is generated based on the known degradation pathways of N-hydroxysuccinimide esters and carbamates.
Computational Chemistry in Mechanistic Elucidation
Computational chemistry provides powerful tools to investigate the reaction mechanisms of complex molecules like this compound at an atomic level. Techniques such as quantum mechanics and molecular dynamics simulations can offer insights into transition states, reaction pathways, and intermolecular interactions that are often difficult to probe experimentally. chemrxiv.org
Quantum Mechanical Studies of Reaction Transition States
Quantum mechanical (QM) calculations are instrumental in elucidating the electronic structure and energetics of molecules, including the transition states of chemical reactions. For the hydrolysis of this compound, QM methods can be employed to model the reaction pathway and calculate the activation energy barriers.
The hydrolysis reaction is initiated by the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the succinimidyl ester. QM calculations can map the potential energy surface of this reaction, identifying the geometry of the transition state. This transition state is expected to be a tetrahedral intermediate where the carbonyl carbon is bonded to the incoming nucleophile, the oxygen of the naphthylcarbamate, and the nitrogen of the succinimide ring.
Molecular Dynamics Simulations for Interaction Profiling
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in its environment. rsc.org By simulating the movement of every atom in the system over time, MD can reveal how the molecule interacts with solvent molecules and other solutes, and how these interactions influence its conformation and reactivity. nih.govresearchgate.net
In the context of this compound, MD simulations can be used to study its solvation in aqueous-organic mixtures. nih.govrsc.org These simulations can provide a detailed picture of the solvent shell around the molecule, showing the preferential orientation of water and organic solvent molecules. This information is crucial for understanding the local environment in which the hydrolysis reaction takes place. For instance, MD simulations can show how the bulky naphthyl group influences the accessibility of the reactive ester carbonyl to water molecules. nsf.gov
Furthermore, MD simulations are invaluable for profiling the interactions of this compound with target molecules, such as the lysine residues on a protein surface. By simulating the protein and the labeling reagent in an aqueous environment, it is possible to observe the binding process and identify the key interactions that lead to a successful conjugation. nih.govnih.gov These simulations can reveal the preferred binding orientation, the formation of hydrogen bonds, and any conformational changes in the protein or the reagent upon binding. This interaction profiling can aid in the rational design of more efficient and specific bioconjugation reagents.
Table 2: Key Computational Parameters for Studying this compound
| Computational Method | Information Obtained | Relevance to this compound |
| Quantum Mechanics (QM) | Transition state geometries, activation energies, reaction pathways. | Elucidation of the hydrolysis mechanism and factors affecting stability. |
| Molecular Dynamics (MD) | Solvation structure, conformational dynamics, intermolecular interactions. | Understanding solvent effects on stability and profiling interactions with target molecules. |
This table summarizes the application of computational methods for the study of the specified compound.
Advanced Analytical Methodologies Employing Succinimido 1 Naphthylcarbamate
Pre-column Derivatization in Chromatography for Enhanced Detection
Pre-column derivatization is a technique where analytes are chemically modified before their introduction into the chromatography system. This process converts the target molecules into derivatives that are more easily detected. Succinimido 1-naphthylcarbamate serves as an activated carbamate (B1207046) reagent that reacts with amino groups to form stable, highly fluorescent naphthylcarbamyl derivatives. researchgate.net
This reaction is notably rapid and straightforward. The carbamylation of amino acids, for instance, is completed within a minute at room temperature. researchgate.net A significant advantage of this method is that the excess reagent does not interfere with the analysis. It hydrolyzes within a few minutes to produce naphthylamine, which is retained longer on the reversed-phase column than any of the amino acid derivatives, thus preventing it from obscuring the chromatogram of the target analytes. researchgate.net
The derivatization of amino acids with this compound is particularly well-suited for analysis by High-Performance Liquid Chromatography (HPLC) coupled with fluorometric detection. The resulting naphthylcarbamyl derivatives are intensely fluorescent, allowing for detection at the sub-picomole level. researchgate.net
In a typical application, the reaction mixture containing the derivatized amino acids can be injected directly onto an octadecylsilyl (ODS) reversed-phase HPLC column. The derivatives are then separated using a gradient elution, commonly with a mobile phase consisting of aqueous sodium acetate (B1210297) and an organic solvent like acetonitrile (B52724). researchgate.net The separation of derivatives of common protein amino acids can be achieved within approximately 30 minutes. researchgate.net The fluorometric detector is set to an excitation wavelength of 290 nm and an emission wavelength of 370 nm to monitor the column effluent and quantify the derivatives. researchgate.net
Table 1: HPLC-Fluorometric Detection Parameters for Amino Acid Analysis
| Parameter | Value |
|---|---|
| Derivatization Reagent | This compound |
| Reaction Time | < 1 minute at room temperature |
| Detection Method | Fluorometric |
| Excitation Wavelength | 290 nm |
| Emission Wavelength | 370 nm |
| Detection Level | Sub-picomole |
| Column Type | Octadecylsilyl (ODS) Reversed-Phase |
The subsequent sections of the requested outline (4.1.2, 4.2, and 4.3) could not be generated as no specific, verifiable research findings were available in the public domain regarding the use of this compound for spectrophotometric methods development, the analysis of polyamines in polymeric systems, the determination of residual amines in cured materials, or its direct interfacing with mass spectrometry techniques.
Interfacing Derivatization with Advanced Mass Spectrometry Techniques
Structural Characterization of Derivatized Products by HPLC-DAD-LTQ Orbitrap MS
The coupling of high-performance liquid chromatography (HPLC) with a photodiode array (DAD) detector and a high-resolution mass spectrometer, such as a Linear Trap Quadrupole (LTQ) Orbitrap, offers a comprehensive platform for the analysis of complex mixtures. In the context of analytes derivatized with this compound, this setup allows for the separation of derivatized products, their detection based on the characteristic UV absorbance of the naphthyl moiety, and their subsequent in-depth structural characterization through high-resolution mass spectrometry and tandem mass spectrometry (MS/MS).
Following the derivatization reaction, where the succinimidyl group of the reagent reacts with amine functionalities on the target analyte to form a stable carbamate linkage, the resulting derivatives are introduced into the HPLC system. The naphthyl group, a strong chromophore, enables sensitive detection by the DAD detector, typically in the ultraviolet range. This provides initial quantitative information and confirms the presence of derivatized species.
The eluent from the HPLC is then directed to the electrospray ionization (ESI) source of the LTQ Orbitrap mass spectrometer. The naphthyl group can also facilitate ionization, leading to the efficient generation of protonated molecules [M+H]⁺ or other adducts. The high-resolution and mass accuracy of the Orbitrap analyzer are critical for determining the elemental composition of the derivatized analytes.
Tandem mass spectrometry (MS/MS) experiments, performed in the linear ion trap, are instrumental in elucidating the structure of the derivatized products. Collision-induced dissociation (CID) of the precursor ion (the protonated derivatized analyte) yields a series of product ions. The fragmentation pattern is characteristic of the original analyte's structure and the derivatizing tag. Key fragmentation pathways for N-naphthylcarbamoyl derivatives would likely involve:
Cleavage of the carbamate bond: This would result in the loss of the naphthyl isocyanate moiety or the formation of an ion corresponding to the protonated 1-naphthylamine (B1663977).
Fragmentation within the original analyte structure: The fragmentation pattern of the analyte portion of the molecule can provide crucial information for its identification.
Loss of the succinimide (B58015) ring: While the succinimide is the leaving group during the derivatization reaction, any unreacted or hydrolyzed reagent might be observed, and its fragmentation would be distinct.
The combination of retention time from HPLC, UV-Vis spectra from the DAD, accurate mass measurements from the Orbitrap, and fragmentation patterns from the LTQ provides a high degree of confidence in the identification and structural characterization of the derivatized products.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of derivatized products. The ability of instruments like the Orbitrap to provide mass measurements with accuracies in the low parts-per-million (ppm) range significantly narrows down the number of possible elemental compositions for a given mass-to-charge ratio (m/z).
For an analyte derivatized with this compound, the expected exact mass of the derivative can be calculated based on the known molecular formula of the analyte and the derivatizing agent. The experimentally measured accurate mass from the HRMS analysis is then compared to this theoretical mass. A low mass error, typically below 5 ppm, provides strong evidence for the correct molecular formula of the derivatized product.
Table 1: Theoretical and Measured Masses of a Hypothetical Analyte Derivatized with this compound
| Compound | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |
| Hypothetical Analyte-Naphthylcarbamate | 450.1876 | 450.1872 | -0.89 |
This level of accuracy is crucial for distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions. The confidence in the assigned molecular formula is further enhanced by analyzing the isotopic pattern of the measured ion, which should match the theoretical pattern for the proposed formula.
Table 2: Isotopic Abundance for a Hypothetical Derivatized Analyte
| Isotope | Theoretical Abundance (%) | Measured Abundance (%) |
| A | 100.00 | 100.00 |
| A+1 | 25.68 | 25.71 |
| A+2 | 3.45 | 3.50 |
Role in Complex Chemical Synthesis and Molecular Design
Utilization as a Building Block in Glycoconjugate Synthesis
Glycoconjugates, molecules containing carbohydrate portions linked to other chemical species, are vital in many biological processes. The synthesis of complex glycoconjugates often requires precise modification of their structures to study or modulate their function. Activated carbamates provide a reliable method for introducing new functional groups onto these molecules. nih.govacs.org
Derivatization in the Synthesis of Alpha-Galactosylceramide (α-GalCer) Analogues
Alpha-Galactosylceramide (α-GalCer) is a potent immunostimulatory glycolipid that activates Natural Killer T (NKT) cells. nih.govresearchgate.net Researchers frequently synthesize analogues of α-GalCer to investigate the structure-activity relationship (SAR) and to develop new immunotherapeutics with tailored responses. nih.govresearchgate.net
The derivatization of α-GalCer often involves modifying its ceramide portion, which consists of a sphingosine (B13886) backbone and a fatty acyl chain. By creating an amine-terminated intermediate of the α-GalCer structure, chemists can introduce a variety of functionalities. nih.gov Succinimido 1-naphthylcarbamate serves as an ideal reagent for this purpose. It reacts with the terminal amine on a modified α-GalCer backbone to form a stable carbamate (B1207046) linkage, thereby attaching the bulky and fluorescent naphthyl group. This process allows for the creation of novel α-GalCer analogues whose immunological properties can be systematically studied. nih.govnih.gov
Strategic Incorporation of Naphthyl Moieties for Structural Elucidation
The naphthyl group, once incorporated into a molecule like an α-GalCer analogue, serves a dual purpose. Beyond altering the biological activity, it acts as a valuable biophysical probe. Its inherent fluorescence provides a spectroscopic handle for researchers to track the molecule's interactions with its biological targets, such as the CD1d protein responsible for presenting glycolipid antigens to NKT cells. nih.gov
Furthermore, the rigid and planar nature of the naphthyl group can introduce specific steric and electronic features that help in understanding the three-dimensional structure of the ligand-receptor complex. By analyzing how the presence of the naphthyl moiety affects binding affinity and cellular activation, scientists can infer critical details about the topology of the binding pocket. nih.govacs.org
Structure-Function Relationships at the Molecular Level
The precise three-dimensional arrangement of atoms (conformation) and the distribution of electrons within a molecule are fundamental to its function. The two key components of this compound—the naphthyl ring and the succinimido carbamate linker—each contribute significantly to these properties.
Conformational Analysis of the Naphthyl Moiety and its Influence on Intermolecular Recognition
The conformation of a molecule dictates how it presents itself for interaction with other molecules, a process known as molecular recognition. nih.govarxiv.orgmit.edu The naphthyl group, being a large, rigid, and aromatic system, can significantly influence the preferred conformation of the molecule to which it is attached.
When incorporated into a flexible chain, such as the acyl chain of a glycolipid, the naphthyl group can restrict rotational freedom. acs.org This conformational constraint can be advantageous, as it may pre-organize the molecule into a shape that is optimal for binding to a specific biological receptor, potentially increasing binding affinity and specificity. nih.govarxiv.org The study of how these conformational changes impact molecular recognition is crucial for designing molecules with high specificity for their targets. arxiv.org
Interactive Table: Conformational Impact of Functional Groups
| Functional Group | Typical Influence on Molecular Conformation | Relevance to Molecular Recognition |
| Naphthyl Group | Introduces rigidity and planarity; restricts bond rotation. | Can pre-organize the molecule for optimal binding, influencing specificity and affinity. nih.govarxiv.org |
| Carbamate Linker | Exhibits partial double-bond character, leading to planar syn and anti isomers. acs.orgnih.gov | The defined geometry affects the spatial orientation of connected moieties, impacting hydrogen bonding and overall fit within a binding site. acs.org |
| Flexible Alkyl Chain | Allows for a wide range of conformations. | Can adapt to various binding pocket shapes but may result in an entropic penalty upon binding. nih.gov |
Electronic Effects of the Succinimido Carbamate Group in Molecular Interactions
The carbamate group (-NH-C(=O)-O-) is more than just a linker; it is a functional group with distinct electronic properties. acs.orgnih.gov It is electronically similar to an amide but possesses features of an ester as well. acs.org The delocalization of the nitrogen's lone pair of electrons into the carbonyl group creates a resonance structure, giving the C-N bond partial double-bond character. acs.orgnih.gov This makes the carbamate group relatively planar and capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the carbonyl oxygen). acs.org
Design Principles for Activated Carbamate Reagents in Late-Stage Functionalization
Late-stage functionalization is a powerful strategy in medicinal chemistry and drug discovery where complex molecules are modified in the final steps of a synthetic sequence. This approach allows for the rapid generation of a diverse library of analogues from a common advanced intermediate. acs.org
Activated carbamate reagents, such as this compound, are designed based on several key principles for effective late-stage functionalization:
High Reactivity and Selectivity: The reagent must react efficiently and selectively with the desired functional group (typically an amine) under mild conditions to avoid degradation of the complex parent molecule. The use of N-hydroxysuccinimide (NHS) as a leaving group is a well-established strategy to achieve this. nih.govacs.org
Stability: The activated reagent must be stable enough for storage and handling but reactive enough for the desired chemical transformation. nih.govontosight.ai
Clean Reaction Profile: The reaction should proceed with minimal side products, and the byproducts (in this case, N-hydroxysuccinimide) should be easily removable from the final product. acs.org
Modular Design: The reagent itself should be modular, allowing different functionalities (like the naphthyl group) to be easily swapped to explore their impact on the target's properties. The general synthesis often involves reacting an isocyanate or a chloroformate with N-hydroxysuccinimide. nih.govacs.org
By adhering to these principles, chemists can design powerful tools like this compound to efficiently explore the chemical space around a lead compound, accelerating the development of new functional molecules. nih.gov
Spectroscopic and Spectrometric Characterization of Succinimido 1 Naphthylcarbamate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing granular information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
The ¹H and ¹³C NMR spectra of Succinimido 1-naphthylcarbamate provide the foundational data for its structural verification. In a typical ¹H NMR spectrum, the protons of the succinimide (B58015) ring are expected to appear as a singlet at approximately 2.9 ppm. The aromatic protons of the naphthyl group will resonate in the downfield region, typically between 7.4 and 8.2 ppm, with their specific chemical shifts and coupling patterns being dependent on their position on the naphthalene (B1677914) ring.
The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the succinimide and carbamate (B1207046) groups are characteristically found at the lower end of the spectrum, generally in the range of 150-170 ppm. The methylene (B1212753) carbons of the succinimide ring would appear around 25 ppm. The aromatic carbons of the naphthyl moiety will exhibit signals in the 110-140 ppm region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Succinimide CH₂ | ~2.9 (s, 4H) | ~25 |
| Naphthyl Ar-H | ~7.4 - 8.2 (m, 7H) | ~110 - 140 |
| Carbamate C=O | - | ~150 |
| Succinimide C=O | - | ~170 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary slightly based on the solvent and experimental conditions.
Advanced 2D NMR Techniques (HSQC, HMBC) for Connectivity and Stereochemistry
To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. rsc.orgcas.org
HSQC experiments correlate directly bonded proton and carbon atoms. cas.org For this compound, an HSQC spectrum would show a cross-peak between the signal at ~2.9 ppm in the ¹H dimension and the signal at ~25 ppm in the ¹³C dimension, confirming the C-H bond of the succinimide methylene groups. Similarly, each aromatic proton signal would correlate with its directly attached aromatic carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Applications
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of its constituent groups. A prominent feature would be the carbonyl (C=O) stretching vibrations. The succinimide group typically shows two carbonyl bands, an asymmetric stretch around 1770 cm⁻¹ and a symmetric stretch near 1700 cm⁻¹. The carbamate carbonyl stretching vibration is also expected in this region, often around 1740 cm⁻¹. The N-H stretching vibration of the carbamate would likely appear as a broad band in the region of 3200-3400 cm⁻¹. Furthermore, C-N stretching vibrations can be observed around 1200-1350 cm⁻¹, and the aromatic C-H stretching of the naphthyl group will be visible above 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While the carbonyl stretches are also visible in Raman spectra, aromatic ring vibrations, which often give strong Raman signals, would be particularly useful for characterizing the naphthyl moiety.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Carbamate) | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | > 3000 |
| C=O (Succinimide) | Asymmetric Stretch | ~1770 |
| C=O (Carbamate) | Stretch | ~1740 |
| C=O (Succinimide) | Symmetric Stretch | ~1700 |
| C-N | Stretch | 1200 - 1350 |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system in this compound is the primary chromophore. Naphthalene derivatives typically exhibit multiple absorption bands in the UV region. One would expect to see strong absorptions corresponding to π-π* transitions of the aromatic system. For a 1-substituted naphthalene, characteristic absorption maxima are generally observed around 220 nm, 280 nm, and with finer vibrational structure between 310-325 nm.
Fluorescence spectroscopy can also be a valuable tool. Many naphthalene derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (one of its absorption maxima), this compound may exhibit fluorescence, providing further characteristic data for its identification and analysis. The emission spectrum would be red-shifted compared to the absorption spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive technique that provides the exact molecular weight of a compound and information about its structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.
The fragmentation pattern in the mass spectrum can offer significant structural clues. Common fragmentation pathways for carbamates include the cleavage of the carbamate bond. For this compound, one would expect to see fragments corresponding to the loss of the succinimidyl group or the naphthyl group. The observation of a peak corresponding to the 1-naphthyl isocyanate cation or the 1-naphthylamine (B1663977) cation would be strong evidence for the proposed structure. The fragmentation of the succinimide ring itself can also lead to characteristic smaller fragments. A common fragmentation for carbamates is the loss of CO₂, which would result in a fragment ion with a mass 44 units less than the molecular ion. researchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, these methods can predict a wide range of characteristics, from geometric parameters to electronic distribution and reactivity.
Density Functional Theory (DFT) has become a popular computational method for elucidating the mechanistic pathways of chemical reactions. dntb.gov.ua DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a quantitative understanding of the reaction's feasibility and kinetics.
Reactant and Product Geometries: Optimization of the three-dimensional structures of reactants, intermediates, transition states, and products.
Solvent Effects: Incorporation of implicit or explicit solvent models to simulate the reaction in a relevant medium, as solvent can significantly influence reaction pathways and energetics.
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in predicting how a molecule will interact with other chemical species.
For Succinimido 1-naphthylcarbamate, MO theory can be used to predict its reactivity:
HOMO: The energy and distribution of the HOMO indicate the molecule's ability to donate electrons. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.
LUMO: The energy and distribution of the LUMO indicate the molecule's ability to accept electrons. Regions with a high LUMO density are prone to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
In a related study on methylcarbamate derivatives, it was observed that the LUMO plays a crucial role in their drug reaction mechanism, acting as the frontier orbital. researchgate.net This suggests that for this compound, the carbamate (B1207046) group, particularly the carbonyl carbon, is likely to be a key site for nucleophilic attack, a prediction that can be quantified and visualized using MO calculations.
Molecular Docking and Binding Site Analysis for Analogues
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein.
While specific molecular docking studies for this compound are not extensively documented, research on its close analogue, carbaryl (B1668338) (1-naphthyl methylcarbamate), provides valuable insights. A study investigating the interaction of carbaryl with human melatonin (B1676174) receptors (MT1 and MT2) used molecular docking to predict its binding mode. nih.gov The study revealed that carbaryl could bind to the melatonin receptors, suggesting a potential mechanism for its biological activity. nih.gov
For analogues of this compound, molecular docking can be employed to:
Identify Potential Biological Targets: By docking the molecule against a library of protein structures, potential biological targets can be identified.
Analyze Binding Modes: For a known target, docking can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
Predict Binding Affinity: Docking scores are used to estimate the binding affinity of a ligand to its target, allowing for the ranking of different analogues.
Studies on other naphthylcarbamate derivatives have also utilized molecular docking to understand their enantioseparation on chiral stationary phases, highlighting the versatility of this technique. mdpi.comvdoc.pub
| Parameter | Description | Relevance to this compound Analogues |
| Binding Affinity | The strength of the interaction between a ligand and its receptor. | Predicting the potency of analogues as potential inhibitors or modulators of a biological target. |
| Binding Pose | The orientation and conformation of the ligand within the binding site. | Understanding the key structural features required for interaction and guiding the design of more potent analogues. |
| Key Interactions | Specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts). | Identifying the crucial interactions that contribute to binding affinity and selectivity. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a desired effect.
Three-dimensional QSAR (3D-QSAR) methods consider the three-dimensional properties of molecules to build more sophisticated models. vdoc.pub Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields around a set of aligned molecules to describe their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. These fields are then correlated with the biological activity of the compounds.
For a series of this compound analogues, a 3D-QSAR study could:
Generate a Predictive Model: Develop a statistically robust model that can predict the biological activity of new, untested analogues.
Create Contour Maps: Visualize the regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity. For example, a contour map might indicate that a bulky substituent is favored in one region, while an electron-withdrawing group is preferred in another.
Guide Lead Optimization: Provide rational guidance for the design of new analogues with improved potency and selectivity.
Hologram QSAR (HQSAR) is a 2D QSAR method that does not require molecular alignment. It encodes the structural information of each molecule as a molecular hologram, which is a fingerprint that represents all possible molecular fragments. The bin occupancies of these holograms are then used as predictor variables in a partial least squares (PLS) regression to build the QSAR model.
An HQSAR study on a series of this compound analogues would involve:
Generating Molecular Holograms: Creating unique fingerprints for each molecule based on its substructures.
Developing a QSAR Model: Correlating the hologram data with the observed biological activities to create a predictive model.
Both 3D-QSAR and HQSAR methodologies offer powerful tools for understanding the structure-activity relationships of this compound analogues and for the rational design of new compounds with desired properties.
Future Perspectives and Emerging Research Avenues
Development of Novel Catalytic Systems for Carbamate (B1207046) Activation and Transformations
The succinimido group in Succinimido 1-naphthylcarbamate functions as an excellent leaving group, rendering the carbamate carbonyl highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone for its potential in developing novel catalytic systems. Research into N-substituted carbamates has demonstrated their utility as precursors for isocyanates through thermal or catalytic cleavage. nih.gov The development of efficient catalysts for the controlled activation of the carbamate bond in this compound could open pathways for the in situ generation of 1-naphthylisocyanate under mild conditions, avoiding the handling of the toxic and reactive isocyanate itself.
Furthermore, the carbamate moiety can be a target for various catalytic transformations. For instance, transition-metal catalysts, particularly those based on nickel and palladium, have been effectively used for the cross-coupling reactions of carbamates. nih.gov Future research could focus on developing specific catalysts that can selectively cleave the C-O or N-C bond of the carbamate, allowing for its use as a versatile building block in organic synthesis. The exploration of both homogeneous and heterogeneous catalysts, including metal-organic frameworks (MOFs) and functionalized nanoparticles, could lead to recyclable and highly efficient catalytic systems for the transformation of this compound into a variety of valuable nitrogen-containing compounds.
Table 1: Potential Catalytic Transformations of this compound
| Transformation | Potential Catalyst | Product Class |
| Decarboxylation | Transition Metal Complexes (e.g., Pd, Rh) | N-Aryl Amines |
| Reductive Cleavage | Hydride Sources (e.g., NaBH4) with Catalyst | 1-Naphthol, Amines |
| Cross-Coupling | Palladium or Nickel Catalysts | Substituted N-Aryl Amides |
| Isocyanate Formation | Lewis Acids or Thermal Conditions | 1-Naphthylisocyanate |
Exploration of this compound in Supramolecular Chemistry and Materials Science
The planar and aromatic nature of the naphthalene (B1677914) ring is a key feature that can be exploited in supramolecular chemistry and materials science. Naphthalene derivatives are well-known for their ability to participate in π-π stacking interactions, which are fundamental to the self-assembly of complex supramolecular architectures. researchgate.netresearchgate.net The incorporation of the naphthalene moiety into the carbamate structure provides a scaffold for creating novel supramolecular polymers and gels. nih.govnih.gov
The directionality and strength of these non-covalent interactions can be tuned by modifying the substitution pattern on the naphthalene ring or by introducing other interacting functional groups. The carbamate linkage itself can participate in hydrogen bonding, further directing the self-assembly process. Researchers can explore the formation of liquid crystals, nanofibers, and other ordered materials from this compound and its derivatives. These materials could find applications in organic electronics, sensing, and drug delivery. The stimuli-responsive nature of supramolecular polymers, which can disassemble and reassemble in response to external triggers like light, heat, or chemical signals, is a particularly exciting area for investigation. rsc.orgbeilstein-journals.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and the potential for high-throughput screening and production. unimi.itacs.org The synthesis of activated carbamates and their subsequent reactions can be readily adapted to flow chemistry platforms. researchgate.netresearchgate.netnih.gov
Table 2: Comparison of Batch vs. Flow Synthesis for Activated Carbamates
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours to days | Seconds to minutes |
| Heat Transfer | Inefficient, hotspots | Highly efficient |
| Mass Transfer | Limited by stirring | Excellent mixing |
| Safety | Handling of large volumes of hazardous reagents | Small reaction volumes, contained system |
| Scalability | Difficult, requires process redesign | Straightforward by running for longer |
| Reproducibility | Can be variable | Highly reproducible |
Applications in Chemical Biology Tool Development
The unique combination of a reactive group and a fluorescent aromatic moiety makes this compound a promising candidate for the development of chemical biology tools. The succinimidyl ester is a well-established functional group for the labeling of biomolecules, such as proteins and peptides, through the formation of stable urea (B33335) linkages with primary amines (e.g., the side chain of lysine (B10760008) residues). nih.gov
The naphthalene group possesses intrinsic fluorescent properties, which can be harnessed for the development of fluorescent probes. nih.govbiointerfaceresearch.com By reacting this compound with a biomolecule of interest, a fluorescent tag can be introduced, enabling the visualization and tracking of the biomolecule within a cellular environment. The sensitivity of the naphthalene fluorescence to the local environment could also be exploited to design probes that report on changes in polarity or binding events. Furthermore, the design of naphthalene-based compounds as potential anticancer agents is an active area of research, suggesting that derivatives of this compound could be explored for their therapeutic potential. rsc.orgrsc.org
Table 3: Potential Chemical Biology Applications
| Application | Principle |
| Fluorescent Labeling | Covalent attachment to biomolecules via the succinimido carbamate group, with the naphthyl group acting as a fluorescent reporter. |
| Biosensors | Changes in the fluorescence of the naphthyl group upon binding to a target analyte or a change in the local environment. |
| Drug Delivery | Conjugation to a targeting moiety to deliver the naphthyl-containing payload to specific cells or tissues. |
| Therapeutic Agents | Exploration of the cytotoxic or other biological activities of the compound and its derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
